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2-methyl-4-phenyl-1(2H)-isoquinolinone

Cat. No.: B11870480
M. Wt: 235.28 g/mol
InChI Key: WWSYAOSOUAEOIE-UHFFFAOYSA-N
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Description

Historical Perspective on Isoquinoline (B145761) Chemistry in Medicinal and Organic Synthesis Research

The history of isoquinoline chemistry is rich and dates back to the late 19th century, with its initial isolation from coal tar in 1885. numberanalytics.comwikipedia.org Early research into isoquinoline and its derivatives was driven by the quest to understand the structures of and synthesize naturally occurring alkaloids, many of which possessed potent physiological effects. ontosight.aiontosight.ai Landmark synthetic methods, such as the Bischler-Napieralski and Pictet-Gams reactions, were developed to construct the isoquinoline core, paving the way for more complex molecular architectures. wisdomlib.org

In medicinal chemistry, the isoquinoline scaffold quickly gained prominence as a key structural motif in a plethora of biologically active compounds. nih.gov The versatility of this scaffold has allowed for extensive derivatization, leading to the discovery of numerous compounds with a wide range of therapeutic applications. nih.govrsc.org Over the decades, continuous innovation in synthetic methodologies has enabled chemists to access a vast chemical space of isoquinoline derivatives, further fueling their investigation in drug discovery programs. wisdomlib.orgnih.gov

Prevalence of Isoquinolinone Frameworks in Natural Products and Pharmaceutical Research Leads

The isoquinolinone framework is a recurring motif in a multitude of natural products, particularly in alkaloids isolated from plants and marine organisms. nih.govresearchgate.netresearchgate.net These naturally occurring isoquinolinones exhibit a remarkable diversity of structures and biological activities, serving as a rich source of inspiration for the development of new therapeutic agents. nih.govfrontiersin.org Prominent examples include compounds with cytotoxic, antimicrobial, and anti-inflammatory properties.

In pharmaceutical research, the isoquinolinone scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity. nih.govnih.gov This has led to the development of numerous isoquinolinone-based compounds that have entered clinical trials or are already on the market for treating a range of diseases, including cancer, infectious diseases, and cardiovascular disorders. nih.gov The amenability of the isoquinolinone core to chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive template for lead optimization in drug discovery. nih.gov

Broad Spectrum of Investigated Pharmacological Activities Associated with the Isoquinolinone Scaffold

The isoquinolinone scaffold is associated with a wide array of pharmacological activities, underscoring its importance in medicinal chemistry. wisdomlib.orgnih.govsemanticscholar.org The structural diversity of isoquinolinone derivatives has enabled the exploration of their potential in various therapeutic areas. nih.gov

The anticancer potential of isoquinolinone derivatives has been a major focus of research. nih.govrsc.orgnih.gov Numerous studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines. acs.orgresearchgate.net The mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. nih.gov For instance, certain isoquinoline alkaloids have been shown to target topoisomerase I, an enzyme crucial for DNA replication in cancer cells. rsc.orgnih.gov The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in the lamellarin family of marine alkaloids, has shown particularly potent cytotoxic activity against tumor cells. rsc.orgnih.gov

Isoquinolinone derivatives have also been investigated for their antimicrobial and antifungal properties. wisdomlib.orgresearchgate.netnih.gov Researchers have synthesized and evaluated various isoquinolinone-based compounds against a range of pathogenic bacteria and fungi. researchgate.net Some of these compounds have shown promising activity, suggesting their potential as novel antimicrobial agents, which is particularly relevant in the face of growing antibiotic resistance. nih.gov The mode of action of these compounds can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. researchgate.net

The ability of the isoquinolinone scaffold to interact with various enzymes has been a key area of investigation. nih.govmdpi.com Isoquinolinone derivatives have been designed and synthesized as inhibitors of a wide range of enzymes, including kinases, phosphodiesterases, and urease. semanticscholar.orgresearchgate.net For example, their potential as kinase inhibitors has been explored in the context of cancer and inflammatory diseases. researchoutreach.org The structural features of the isoquinolinone nucleus allow for specific interactions with the active sites of these enzymes, leading to potent and selective inhibition. mdpi.com

The anti-inflammatory and analgesic properties of isoquinolinone derivatives have also been a subject of study. wisdomlib.orgnih.govnih.gov Several compounds based on this scaffold have demonstrated the ability to reduce inflammation and alleviate pain in preclinical models. researchgate.netnih.govresearchgate.netscilit.com The mechanisms underlying these effects are thought to involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes. nih.govresearchoutreach.org These findings suggest the potential of isoquinolinone derivatives as leads for the development of new anti-inflammatory and analgesic drugs. researchgate.net

Antioxidant Activity Research

Research into the antioxidant properties of isoquinolinone derivatives has revealed that specific structural features are crucial for their radical-scavenging capabilities. While direct antioxidant data for 2-methyl-4-phenyl-1(2H)-isoquinolinone is not extensively detailed in the reviewed literature, studies on analogous structures provide significant insights.

A key determinant for antioxidant activity in the broader class of isoquinolinones is the presence of phenolic hydroxyl groups. nih.gov For instance, a study on arylidene isoquinolinones demonstrated that a phenolic moiety is a structural requirement to neutralize the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. nih.gov In that study, derivatives containing ferulic and sinapic acid moieties, which are phenolic in nature, showed notable DPPH radical scavenging and inhibition of lipid peroxidation. nih.gov One derivative, in particular, was also found to scavenge hydroxyl radicals. nih.gov

The antioxidant effect is not solely dependent on the presence of a hydroxyl group but also on its position and the presence of other substituents. For example, in a series of 2-substituted quinazolin-4(3H)-ones, a structurally related class of compounds, potent radical scavenging activity was observed for dihydroxy-substituted derivatives. mdpi.com The antioxidant activity of monophenolic compounds in this class was significantly enhanced by the presence of a methoxy (B1213986) substituent in the ortho position relative to the hydroxyl group. mdpi.com

While this compound itself lacks a phenolic hydroxyl group, which is often associated with hydrogen atom transfer (HAT) mechanisms for antioxidant activity, the conjugated system of the isoquinolinone core could potentially contribute to some level of antioxidant capacity through other mechanisms. However, without direct experimental evidence, its antioxidant potential remains speculative. The data from related phenolic compounds underscores the importance of specific substitutions for potent antioxidant effects.

To illustrate the structure-activity relationships observed in related compounds, the following table summarizes the antioxidant activities of various phenolic isoquinolinone and quinazolinone derivatives.

Compound TypeSubstituentsAntioxidant AssayActivity
Arylidene IsoquinolinoneFerulic acid moietyDPPH ScavengingModerate
Arylidene IsoquinolinoneSinapic acid moietyLipid Peroxidation InhibitionExcellent
Arylidene IsoquinolinoneSinapic acid moietyHydroxyl Radical ScavengingActive
2-Phenylquinazolin-4(3H)-oneDihydroxy-substitutedDPPH ScavengingPotent
2-Phenylquinazolin-4(3H)-oneMonohydroxy with ortho-methoxyDPPH ScavengingEnhanced

Other Therapeutically Relevant Biological Activities

The isoquinolinone scaffold is a versatile pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications beyond antioxidant activity. These include anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory activities.

Anticancer Activity: Numerous isoquinoline and quinazolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, pyrrolo[2,1-a]isoquinoline derivatives, such as the natural lamellarins, are known for their potent cytotoxic activity. nih.gov Synthetic isoquinolinone derivatives have also been evaluated for their anticancer potential, with some compounds showing broad-spectrum antiproliferative activity against leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, breast, and prostate. nih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. nih.gov While specific cytotoxic data for this compound is scarce in the provided literature, the general anticancer potential of the isoquinolinone core suggests that it could be a valuable starting point for the design of new anticancer agents.

Anti-inflammatory Activity: The anti-inflammatory properties of compounds containing the quinazolinone ring, structurally similar to isoquinolinone, have been reported. nih.gov A study on a series of 4(3H)-quinazolinone derivatives showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. iosrjournals.org The substitution pattern on the quinazolinone ring was found to influence the potency of the anti-inflammatory effect. nih.goviosrjournals.org This suggests that isoquinolinone derivatives, including this compound, may also possess anti-inflammatory properties, although specific studies are needed for confirmation.

Neuroprotective Effects: Isoquinoline alkaloids have been investigated for their neuroprotective effects, with mechanisms that include reducing oxidative stress, inhibiting neuroinflammation, and regulating autophagy. nih.govresearchgate.net Some isoquinoline derivatives have shown potential in models of neurodegenerative diseases. nih.gov For instance, certain tetrahydroisoquinolines have been studied for their ability to modulate neurotransmitter systems. nih.gov Given the structural similarities, it is plausible that this compound could exhibit some level of neuroprotective activity, but this requires dedicated investigation.

Enzyme Inhibition: The isoquinolinone scaffold has been utilized in the design of various enzyme inhibitors. For example, some isoquinoline derivatives have been developed as inhibitors of HER2 kinase, a target in breast cancer therapy. nih.gov Additionally, certain isoquinoline derivatives have been found to inhibit mitochondrial complex I, an enzyme in the electron transport chain. The inhibitory potency was found to be influenced by the lipophilicity of the compounds. While there is no specific data on the enzyme inhibitory profile of this compound, its core structure is amenable to modifications that could target specific enzymes of therapeutic interest.

The following table provides a summary of the diverse biological activities observed for various isoquinolinone and related derivatives.

Compound ClassSpecific Derivative/SubstituentsBiological Activity
Pyrrolo[2,1-a]isoquinolinesLamellarinsCytotoxic
Fused Pyrrolo(iso)quinolinesCyano- and phenacyl-substitutedAnticancer, Tubulin Polymerization Inhibition
1-Phenyl-3,4-dihydroisoquinolines3'-OH and 4'-OCH3 substituted 1-phenylTubulin Polymerization Inhibition
Quinazolin-4-onesVarious substitutionsAnti-inflammatory, Analgesic
Isoquinoline AlkaloidsBerberine, TetrandrineNeuroprotective
Isoquinoline DerivativesTethered with quinazoline (B50416)HER2 Kinase Inhibition

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B11870480 2-methyl-4-phenyl-1(2H)-isoquinolinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-4-phenylisoquinolin-1-one

InChI

InChI=1S/C16H13NO/c1-17-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(17)18/h2-11H,1H3

InChI Key

WWSYAOSOUAEOIE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Sophisticated Spectroscopic Characterization and Theoretical Computational Investigations of 2 Methyl 4 Phenyl 1 2h Isoquinolinone and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation (Excluding Basic Identification)

Modern spectroscopic methods provide unparalleled insight into the molecular architecture of complex organic compounds, moving beyond simple identification to offer detailed information on connectivity, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. researchgate.net For complex systems like 2-methyl-4-phenyl-1(2H)-isoquinolinone, one-dimensional (1D) ¹H and ¹³C NMR spectra are complemented by a suite of two-dimensional (2D) experiments to unambiguously assign all proton and carbon resonances. researchgate.netipb.pt

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying adjacent protons within the isoquinolinone and phenyl rings. numberanalytics.com Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically over two or three bonds), which is crucial for connecting different fragments of the molecule, such as linking the phenyl ring to the isoquinolinone core. ipb.pt For instance, an HMBC correlation would be expected between the protons of the phenyl group and the C4 carbon of the isoquinolinone skeleton.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information on the spatial proximity of nuclei, which is invaluable for determining stereochemistry and conformation. numberanalytics.comnih.gov In the case of this compound, NOESY could reveal through-space interactions between the N-methyl protons and protons on the isoquinolinone ring, helping to define the molecule's preferred conformation in solution.

Based on analogous structures, the following table outlines the expected NMR chemical shifts for this compound. ipb.ptamazonaws.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous isoquinoline (B145761) and quinoline (B57606) structures.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C1 (C=O)-~162-165
N-CH₃~3.5-3.7 (s)~35-40
C3-H~6.5-6.8 (s)~105-110
C4-~140-145
C5-H to C8-H (aromatic)~7.2-8.2 (m)~120-135
C4-Phenyl (aromatic)~7.3-7.6 (m)~127-140

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with confidence. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of a parent ion. researchgate.net For this compound, the molecular ion [M]⁺ would be subjected to collision-induced dissociation. The resulting fragmentation pattern would provide key structural information. Expected fragmentation pathways could include the loss of the N-methyl group (M-15), cleavage of the phenyl group (M-77), or loss of carbon monoxide from the lactam ring (M-28), which are characteristic fragmentation patterns for related alkaloid structures. researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. derpharmachemica.com The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent peak would be the strong absorption from the amide carbonyl (C=O) stretch of the lactam ring, typically appearing in the range of 1640-1680 cm⁻¹. Other key absorptions include C-H stretching vibrations from the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations from the aromatic rings (in the 1450-1600 cm⁻¹ region), and C-N stretching vibrations. derpharmachemica.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Frequencies are based on typical values for the respective functional groups in similar heterocyclic systems.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide C=OStretching1640 - 1680
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Methyl)Stretching2850 - 2960
C-NStretching1200 - 1350

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and absolute configuration. mdpi.comhelsinki.fi

For this compound, an XRD analysis would reveal the planarity of the fused isoquinolinone ring system and the dihedral angle between this plane and the appended phenyl ring at the C4 position. mdpi.com Furthermore, XRD studies elucidate intermolecular interactions, such as π–π stacking, which govern the crystal packing arrangement. researchgate.net The analysis of related crystal structures indicates that the nitrogen atom in similar saturated heterocyclic rings displays a tetrahedral environment, consistent with sp³ hybridization. iucr.org

Table 3: Expected Crystallographic Parameters for this compound Data derived from published crystal structures of analogous heterocyclic compounds. researchgate.netmdpi.com

ParameterExpected Value
C1=O Bond Length~1.23 Å
N2-C1 Bond Length~1.35 Å
N2-CH₃ Bond Length~1.47 Å
C4-C(phenyl) Bond Length~1.49 Å
Dihedral angle (Isoquinolinone plane vs. Phenyl plane)Variable, dependent on crystal packing forces

Density Functional Theory (DFT) and Other Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into molecular properties that are complementary to experimental data. nih.govresearchgate.net DFT calculations are used to predict geometries, electronic structures, and spectroscopic properties of molecules. nih.govresearchgate.net

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine the lowest energy conformation (optimized geometry) of this compound in the gas phase or in solution. nih.gov These calculations provide theoretical values for bond lengths and angles that can be directly compared with experimental XRD data. mdpi.com

Furthermore, DFT is employed to analyze the electronic landscape of the molecule. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transition energies. nih.gov Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 4: Representative Data from DFT Calculations on Analogous Systems Values are illustrative and based on DFT studies of similar quinoline/isoquinoline derivatives. nih.govnih.gov

Computational ParameterTypical Calculated Value/Information
Optimized GeometryProvides bond lengths and angles with high accuracy
HOMO Energy~ -6.0 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap~ 4.0 eV
NBO AnalysisReveals charge distribution on atoms (e.g., negative charge on carbonyl oxygen)
MEP MapShows negative potential around the carbonyl oxygen, positive potential on aromatic protons

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Cellular Thermal Shift Assays (CETSA) and Molecular Dynamics Correlations

The validation of direct binding between a small molecule and its intracellular target protein is a critical step in drug discovery and chemical biology. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for confirming target engagement in a native cellular environment. nih.govnih.govnih.gov This method is predicated on the principle that the binding of a ligand to a protein typically increases the protein's thermal stability. frontiersin.orgmdpi.com When subjected to a thermal gradient, a ligand-bound protein will denature and aggregate at a higher temperature than its unbound counterpart. This shift in thermal stability can be quantified, providing direct evidence of target engagement within intact cells. bio-techne.comrsc.org

While specific studies employing CETSA for the direct analysis of this compound are not prominently available in public research databases, the 1(2H)-isoquinolinone scaffold is a key structural motif in a range of biologically active compounds, notably inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1). nih.govthieme-connect.com The application of CETSA to these analogous compounds provides a clear framework for how this compound could be investigated to confirm its cellular targets and mechanism of action.

In a typical CETSA experiment, cells are treated with the compound of interest, followed by heating to various temperatures. After cell lysis and removal of precipitated proteins, the amount of soluble target protein remaining is quantified, often by Western blotting or mass spectrometry. labhoo.com For isoquinolinone-based PARP1 inhibitors, CETSA has been instrumental in confirming their engagement with PARP1 inside cancer cells. nih.govresearchgate.net

The data generated from such an assay can be presented in an isothermal dose-response format (ITDRF), where the concentration of the compound is varied at a fixed temperature, allowing for the determination of an apparent potency of intracellular target engagement.

Table 1: Illustrative Isothermal Dose-Response Fingerprint (ITDRF) CETSA Data for a Representative Isoquinolinone-Based PARP1 Inhibitor

Compound Concentration (µM) Remaining Soluble PARP1 (%)
0 (Vehicle) 25.2
0.01 30.5
0.1 55.8
1 85.3
10 95.1
100 96.4

This table is illustrative and based on typical results for PARP inhibitors, demonstrating the dose-dependent stabilization of the target protein.

To complement the experimental findings from CETSA, molecular dynamics (MD) simulations offer an in-silico approach to investigate the binding of ligands to their target proteins at an atomic level. nih.govusm.my These computational methods simulate the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the specific molecular interactions that govern binding. frontiersin.orgmdpi.commdpi.com

The correlation between CETSA and molecular dynamics is a powerful aspect of modern drug discovery. A significant thermal shift observed in CETSA experiments should be rationalized by stable and specific interactions identified through MD simulations. For instance, if CETSA demonstrates that an isoquinolinone derivative potently stabilizes its target protein, MD simulations would be expected to show a stable binding pose with favorable interaction energies.

Table 2: Illustrative Correlation of CETSA Data with Molecular Dynamics Findings for a Series of Isoquinolinone Analogues Targeting PARP1

Compound CETSA Thermal Shift (ΔTm in °C) Key Interacting Residues (from MD Simulations) Predicted Binding Energy (kcal/mol)
Analogue A +4.5 Gly863, Ser904, Tyr907 -9.8
Analogue B +2.1 Gly863, Tyr907 -7.5
Analogue C +0.5 Tyr907 -5.2

This table is a representative example illustrating the expected correlation between experimental thermal shift data and computational predictions for a series of related compounds.

Structure Activity Relationship Sar Studies and Derivative Design Within the 2 Methyl 4 Phenyl 1 2h Isoquinolinone Class

Systematic Substitution Pattern Analysis for Modulating Biological Activitynih.gov

The therapeutic efficacy of isoquinoline-based compounds can be finely tuned by introducing various substituents at different positions of the core structure. nih.gov Analysis of these substitution patterns is crucial for understanding the molecule's interaction with biological targets and for designing derivatives with enhanced potency and selectivity.

Impact of C-3 and C-4 Substitutions on Pharmacological Profilesnih.govnih.gov

Substitutions at the C-3 and C-4 positions of the isoquinoline (B145761) ring play a pivotal role in defining the pharmacological properties of the derivatives. nih.gov Research has demonstrated that specific substitution patterns can lead to significant biological activities. For instance, isoquinoline derivatives featuring a 4-methoxy phenyl substitution at both the C-3 and C-4 positions have been shown to exhibit notable antifungal activity, with a reported Minimum Inhibitory Concentration (MIC) value of 4 μM against strains of A. niger and C. albicans. nih.gov This highlights the importance of aryl substitutions at these positions for generating potent antifungal agents. nih.gov

Table 1: Effect of C-3 and C-4 Substitution on Antifungal Activity nih.gov
PositionSubstituentObserved ActivityReported MIC
C-3 and C-44-Methoxy PhenylSignificant Antifungal Activity4 μM

Role of Phenyl Ring Substitutions on Isoquinolinone Activity

The phenyl ring at the C-4 position is another key area for modification to modulate biological activity. Structure-activity relationship studies on related N-phenyl isoquinoline analogs indicate that the activity is highly dependent on the characteristics and position of substituents on the phenyl ring. Generally, the introduction of electron-withdrawing groups tends to enhance biological activity, whereas electron-donating groups may cause a decrease in activity. This suggests that the electronic properties of the C-4 phenyl ring are crucial for target interaction.

Table 2: General Influence of Phenyl Ring Substituent Type on Activity
Substituent TypeExamplesGeneral Effect on Activity
Electron-Withdrawing-F, -Cl, -Br, -CF3Enhancement
Electron-Donating-CH3, -OCH3Decrease

Bioisosteric Replacements and Scaffold Hybridization Strategies

Beyond simple substitution, medicinal chemists employ more complex strategies like bioisosteric replacement and scaffold hybridization to discover novel drug candidates with improved properties. spirochem.comnih.gov These approaches can lead to compounds with better efficacy, selectivity, and pharmacokinetic profiles. spirochem.com

Exploring Bioisosterism for Enhanced Drug Design

Bioisosterism is a strategy used in medicinal chemistry to exchange an atom or a group of atoms with an alternative, broadly similar set. spirochem.com The goal is to create a new molecule that retains the desired biological activity of the parent compound but possesses improved physicochemical or pharmacokinetic properties. spirochem.comdrugdesign.org This principle allows for the modification of a lead compound to enhance potency, alter selectivity, or reduce toxicity. spirochem.comnih.gov

In the context of isoquinoline derivatives, bioisosteric modulation has been successfully applied. For example, the replacement of a naphthalene (B1677914) ring in a known pharmacologically active compound with an isoquinoline or tetrahydroisoquinoline ring has led to the development of potent agonist and partial agonist compounds with high binding affinities. nih.gov This demonstrates that the isoquinoline nucleus can serve as an effective bioisostere for other bicyclic aromatic systems, paving the way for novel therapeutic agents. drugdesign.orgnih.gov

Design of Isoquinoline-Tethered Hybrid Scaffolds (e.g., Quinazolines)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing new drugs. nih.govmdpi.com This approach has been used to create isoquinoline-tethered hybrid scaffolds, such as those linked to quinazolinones, to generate compounds with novel or enhanced biological activities. nih.govmdpi.com

One notable application is the design of hybrid molecules combining the structural features of quinazoline (B50416) and isoquinoline. nih.gov Researchers have synthesized novel quinazolinone-isoxazoline hybrids via 1,3-dipolar cycloaddition reactions, associating these two important pharmacophores to explore new therapeutic potential. mdpi.com Similarly, the development of quinazoline-sulfonamide hybrids has been pursued to create compounds with anticancer activity. nih.gov By linking the isoquinoline core to other biologically active scaffolds like quinazoline, it is possible to develop hybrid molecules that target multiple pathways or exhibit synergistic effects, representing a promising avenue in modern drug discovery. nih.gov

Development of Privileged Isoquinolinone-based Scaffolds for Specific Target Modulation

The isoquinoline framework is recognized in medicinal chemistry as a "privileged scaffold," a core structure capable of binding to multiple biological targets. rsc.orgnih.gov This versatility makes isoquinoline and its derivatives, including 2-methyl-4-phenyl-1(2H)-isoquinolinone, valuable templates for drug discovery. nih.govnih.gov The structural and chemical diversity of isoquinoline-based compounds allows for their application in developing treatments for a wide range of conditions, from cancer to nervous system disorders. benthamdirect.com Synthetic chemists continue to develop efficient methods for constructing isoquinoline frameworks, highlighting their importance in medicinal chemistry. rsc.orgresearchgate.net

Isoquinoline as a Template for Selective Kinase Inhibitors (e.g., HER2)

The isoquinoline scaffold has been instrumental in the development of selective kinase inhibitors, which are crucial in cancer therapy. One important target is the Human Epidermal Growth Factor Receptor 2 (HER2), a kinase often overexpressed in breast cancer. rsc.org Achieving high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR) is a significant challenge in the development of these inhibitors. rsc.org

Recent research has focused on creating isoquinoline-tethered quinazoline derivatives to enhance HER2 inhibition while minimizing effects on EGFR. rsc.org Structure-activity relationship (SAR) studies have shown that isoquinoline derivatives can exhibit potent inhibitory activity against HER2 kinase. nih.gov For example, certain isoquinoline derivatives have demonstrated improved anti-proliferative effects against HER2-dependent cancer cell lines. rsc.orgnih.gov One representative compound, 14f , not only showed more potent inhibition of HER2 phosphorylation at the cellular level compared to the established drug lapatinib (B449) but also exhibited high HER2 selectivity and good metabolic stability. rsc.org These findings underscore the potential of isoquinoline-based compounds as novel therapeutic options for HER2-positive cancers. rsc.orgresearchgate.net

Table 1: Isoquinoline-based HER2 Kinase Inhibitors

Compound Class Target(s) Key Research Finding
Isoquinoline-tethered quinazoline derivatives HER2, EGFR Demonstrated significantly improved selectivity for HER2 over EGFR, with some compounds showing 7- to 12-fold enhancement compared to lapatinib. rsc.orgnih.gov
Isoquinoline derivatives 9a and 9b HER2 Exhibited good inhibitory activities against HER2 kinase and proliferation of SKBR3 cells. nih.gov

Optimization of Opioid Receptor Antagonists with Isoquinoline Moieties

The isoquinoline structure is also a key component in the design of opioid receptor antagonists. These compounds are vital for addressing conditions like addiction and dysphoria. nih.gov The kappa opioid receptor (KOR) is a particular focus, and isoquinoline derivatives have been developed as selective KOR antagonists. nih.gov

The crystal structure of the human KOR in complex with the isoquinoline-based antagonist JDTic has provided valuable insights for the structure-based design of new KOR antagonists with improved pharmacological profiles. nih.govunibo.it SAR studies of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs have further elucidated the structural requirements for potent biological activity. rsc.org Additionally, isoquinoline derivatives have been investigated as antagonists for other receptors, such as the CRTH2 receptor, indicating the broad applicability of this scaffold. nih.govconsensus.app The optimization of these compounds often involves modifying substituents on the isoquinoline core to enhance binding affinity and selectivity. researchgate.netnih.gov

Table 2: Isoquinoline-based Opioid Receptor Antagonists

Compound Class Target(s) Key Research Finding
JDTic and related isoquinoline derivatives Kappa Opioid Receptor (KOR) Provides a structural basis for the design of new KOR antagonists with improved pharmacological profiles. nih.govunibo.it

Design of Compounds Circumventing Multi-Drug Resistance Mechanisms (e.g., P-gp Inhibition)

A significant challenge in cancer treatment is multidrug resistance (MDR), often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). rsc.orgrsc.org The isoquinoline scaffold has been explored for its potential to inhibit P-gp and reverse MDR. acs.orggoogle.com

Researchers have designed and synthesized novel P-gp inhibitors based on the isoquinoline framework. researchgate.net For example, a series of tetrahydroisoquinoline-based modulators, structurally related to the P-gp inhibitor MC70, have demonstrated selectivity towards P-gp. rsc.org Certain compounds from this series were capable of restoring the toxicity of the chemotherapy drug doxorubicin (B1662922) in resistant cancer cells. rsc.org Similarly, tetrahydroquinolinone derivatives have also been identified as potent P-gp inhibitors, further highlighting the utility of this general structural class in overcoming MDR. rsc.orgnih.gov These findings suggest that isoquinoline derivatives could be used in combination with conventional chemotherapy to enhance treatment efficacy. mdpi.com

Table 3: Isoquinoline-based P-gp Inhibitors

Compound Class Target(s) Key Research Finding
Tetrahydroisoquinoline-based P-gp modulators P-glycoprotein (P-gp) Derivatives proved to be fairly selective towards P-gp and were able to restore doxorubicin toxicity in resistant cancer cells. rsc.org

Mechanistic Investigations of Biological Activities in Advanced Cellular and Enzymatic Models

Anticancer Mechanisms of Action in In Vitro Cell Line Models

Derivatives of the isoquinolin-1(2H)-one core have demonstrated potent anti-tumor effects in various cancer cell lines through multiple mechanisms. These compounds often interfere with fundamental cellular processes, leading to the targeted destruction of cancer cells.

Cell Cycle Perturbation and Apoptosis Induction Studies

A primary anticancer mechanism observed for isoquinolinone derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death). For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) by arresting the cell cycle at the G2 phase. Similarly, novel tetrahydro-triazolo[3,4-a]isoquinoline chalcone derivatives were found to induce cell growth arrest at the G1 phase in MCF-7 breast cancer cells. This halting of the cell cycle prevents cancer cells from dividing and proliferating.

Following cell cycle arrest, these compounds often trigger apoptosis. This is characterized by classic morphological changes such as chromatin condensation and nuclear shrinking. Flow cytometry analysis confirms this by detecting an increased population of apoptotic cells. For example, treatment with isoquinoline (B145761) derivatives leads to a significant, dose-dependent increase in apoptosis in breast cancer cells.

Reactive Oxygen Species (ROS) Generation and Endoplasmic Reticulum (ER)-Stress Response

While not extensively detailed for this specific subclass, the interplay between Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) stress is a known pathway for inducing cell death that can be modulated by various chemical agents. The ER is crucial for protein folding, and disruptions in this process lead to ER stress. Persistent ER stress can trigger the generation of ROS, highly reactive molecules that cause oxidative damage to cellular components, including DNA, lipids, and proteins. This cascade of events, involving calcium release from the ER and subsequent mitochondrial ROS production, can create a vicious cycle that impairs cellular homeostasis and ultimately induces apoptosis.

Caspase Cascade Activation and Mitochondrial Dysfunction Pathways

The induction of apoptosis by isoquinolinone derivatives is frequently mediated through the intrinsic, or mitochondrial, pathway. This process involves the activation of a cascade of enzymes known as caspases. Studies on the 3-acyl isoquinolin-1(2H)-one derivative 4f revealed that it promotes the expression of key apoptotic proteins, including cleaved-caspase-3, cleaved-caspase-7, and cleaved-caspase-9. The activation of caspase-3 is a central event in the execution phase of apoptosis.

This caspase activation is linked to mitochondrial dysfunction. The treatment of cancer cells with these compounds leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a critical event that leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death.

Inhibition of Efflux Pumps (e.g., P-glycoprotein, MRP1) in Drug Resistance Reversal

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). These proteins act as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy.

Antimicrobial and Antioomycete Activity Characterization

Evaluation of Bactericidal and Antifungal Potency

The isoquinoline core is a well-documented pharmacophore associated with significant antimicrobial properties. researchgate.neteurekaselect.comscinito.ai Derivatives of the isoquinoline scaffold have demonstrated both bactericidal and fungicidal activities against a range of pathogens. nih.govnih.gov

Research into variously functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs) has shown that many of these compounds exhibit high and broad-range bactericidal activity. nih.gov For instance, certain ester and carbamate derivatives, particularly those containing halogens, have been noted for their remarkable bactericidal effects. nih.gov In contrast, the antifungal activity of this specific series was more limited, though chlorinated derivatives did exhibit the greatest potency against the fungi tested. nih.gov

Screening of various isoquinoline alkaloids has identified compounds with strong inhibitory activities against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. nih.gov Some derivatives also showed potent antifungal activities against Candida albicans and Cryptococcus neoformans. nih.gov The structure-activity relationship studies suggest that modifications to the isoquinoline nucleus, such as the nature and position of substituents, play a crucial role in determining the potency and spectrum of antimicrobial action. eurekaselect.com

Table 1: Antimicrobial Activity of Selected Isoquinoline Alkaloid Derivatives

Compound Type Target Organism Activity Level (MIC) Reference
Halogenated phenyl carbamate THIQs Bacteria Remarkable bactericidal activity nih.gov
Chlorinated ester THIQs Fungi Greatest antifungal activity nih.gov
(+)-Actinodaphnine Bacillus cereus, Micrococcus sp., Staphylococcus aureus MIC ≥ 50 µg/ml nih.gov

Mechanisms of Action Against Phytopathogens (e.g., Pythium recalcitrans)

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been specifically investigated for their potent antioomycete activity against the phytopathogen Pythium recalcitrans. nih.govnih.gov One particular derivative, designated I23, demonstrated a higher in vitro potency against P. recalcitrans than the commercial agent hymexazol, with an EC50 value of 14 µM compared to 37.7 µM for hymexazol. nih.gov

Mechanistic studies involving physiological and biochemical analyses, alongside ultrastructural observation and lipidomics, have suggested a primary mode of action for these compounds. nih.govnih.gov The evidence indicates that the antioomycete effect of derivative I23 stems from its ability to disrupt the biological membrane systems of P. recalcitrans. nih.gov This disruption leads to a loss of cellular integrity and ultimately, cell death.

Enhancement of Selectivity for Specific Microbial Targets

Achieving selectivity for specific microbial targets is a critical goal in the development of antimicrobial agents. For isoquinolinone derivatives, this is pursued through systematic structure-activity relationship (SAR) studies. nih.govnih.gov By synthesizing and evaluating a large number of derivatives with varied substituents at different positions on the isoquinoline scaffold, researchers can identify the structural features that confer potency and selectivity against a particular pathogen. nih.gov

For example, in the development of agents against P. recalcitrans, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted. nih.govnih.gov This analysis revealed the necessity of specific structural elements, such as a C4-carboxyl group, for potent activity. nih.gov Such studies provide crucial information that guides the rational design of more potent and selective derivatives, enhancing their efficacy against the target pathogen while potentially minimizing effects on other organisms. nih.govnih.gov The observation of steep activity cliffs, where minor structural modifications lead to a complete loss of antimicrobial activity, further underscores the importance of precise structural features for target engagement. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The isoquinolinone framework serves as a versatile scaffold for designing inhibitors of various enzymes, demonstrating its utility in modulating key physiological pathways.

Phosphodiesterase (PDE) Inhibition Profiles and Selectivity

A series of 4-aryl-1-isoquinolinone derivatives have been identified as a novel class of potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov One standout compound, methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride (compound 36a), exhibited a potent PDE5 inhibitory activity with an IC50 of 1.0 nM. nih.gov

Crucially, this compound demonstrated high selectivity for PDE5 over other PDE isozymes. nih.gov The selectivity is a key factor in minimizing off-target effects. The development of novel 1-phenyl-3,4-dihydroisoquinoline derivatives has also yielded potent PDE4 inhibitors, highlighting the tunability of the isoquinoline scaffold for different PDE subtypes. nih.gov

Table 2: PDE Inhibition Profile and Selectivity of Isoquinolinone Derivative 36a

Enzyme IC50 (nM) Selectivity Ratio (IC50 PDE / IC50 PDE5) Reference
PDE1 1300 1300 nih.gov
PDE2 >10000 >10000 nih.gov
PDE3 >10000 >10000 nih.gov
PDE4 4700 4700 nih.gov
PDE5 1.0 1 nih.gov

Urease and Leucine Aminopeptidase (LAP) Inhibitory Mechanisms

The isoquinoline scaffold has been recognized for its potential in designing enzyme inhibitors, including those for urease and leucine aminopeptidase (LAP). While specific studies on 2-methyl-4-phenyl-1(2H)-isoquinolinone were not found, research on related structures provides valuable insights. Quinazolinones, which are structural isomers of isoquinolinones, have been investigated as urease inhibitors, with some derivatives showing excellent activity. researchgate.net The inhibitory mechanism often involves interaction with the nickel ions in the enzyme's active site. researchgate.net

Regarding leucine aminopeptidase, it is known that isoquinoline alkaloids possess inhibitory activity towards this enzyme. nih.gov A study involving virtual screening and molecular docking suggested that compounds with a 3,4-dihydroisoquinoline moiety are potentially active in inhibiting leucine aminopeptidase, warranting further investigation. nih.gov These findings suggest that the isoquinolinone core is a promising starting point for developing inhibitors against these enzymatic targets.

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Modulation

The isoquinoline structure is a key component of several alkaloids that have been investigated for their ability to modulate cholinesterases. Various isoquinoline alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE), the primary enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. nih.govmdpi.com For example, the alkaloid chelerythrine showed high activity against AChE with an IC50 value of 0.72 μM. mdpi.com This indicates the potential of the isoquinoline skeleton in the design of AChE inhibitors. nih.govbenthamdirect.com

Furthermore, derivatives of the isoquinoline scaffold have been successfully designed as potent inhibitors of carbonic anhydrases (CAs). nih.gov A class of 3,4-dihydroisoquinoline-2(1H)-sulfonamides showed potent inhibitory effects at nanomolar concentrations against tumor-associated isoforms hCA IX and hCA XIV, with significant selectivity over the ubiquitous cytosolic isoforms hCA I and hCA II. nih.gov X-ray crystallography confirmed that the inhibitory mechanism involves the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. nih.gov

Kappa Opioid Receptor (KOR) Antagonism and Efficacy Studies

There is no available research in the public domain that specifically investigates the kappa opioid receptor (KOR) antagonist activity or efficacy of this compound. Studies on related isoquinoline structures have explored their potential as KOR antagonists, but these findings cannot be directly extrapolated to the specified compound. Consequently, no data on its binding affinity, functional antagonism, or in vivo efficacy in relevant models is currently available.

Antioxidant Mechanisms at the Molecular Level

Detailed molecular-level investigations into the antioxidant mechanisms of this compound are not present in the current body of scientific literature. Research on other isoquinolinone derivatives suggests that the presence and position of hydroxyl groups are critical for antioxidant activity, a feature that this compound lacks in its core structure.

Free-Radical Quenching Activity and Proton Affinity Studies

No experimental or theoretical studies were found that specifically measure the free-radical quenching capacity or proton affinity of this compound. General studies on similar scaffolds indicate that the ability to donate a hydrogen atom or an electron is a key determinant of antioxidant potential. For some isoquinolinones, the presence of a phenolic hydroxyl group is considered a prerequisite for significant DPPH radical scavenging activity. Without such a group, the potential for free-radical quenching via traditional mechanisms is presumed to be low, though this has not been empirically verified for the specific compound .

Sequential Proton Loss Electron Transfer (SPLET) Mechanism Investigations

There are no studies that investigate the antioxidant activity of this compound through the Sequential Proton Loss Electron Transfer (SPLET) mechanism. Computational studies on structurally related, hydroxylated isoquinolones have suggested that the SPLET mechanism, which is dependent on the ease of proton dissociation followed by electron transfer, can be a predominant pathway for antioxidant action in polar solvents. However, in the absence of a readily ionizable proton, such as from a hydroxyl group, the favorability of the SPLET mechanism for this compound is theoretically diminished. No specific research has been conducted to confirm or refute this.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4-phenyl-1(2H)-isoquinolinone, and what are their critical optimization parameters?

  • Methodological Answer : A common approach involves cyclization of 2′-aminochalcone derivatives under ionic liquid catalysis (e.g., [bmim]BF₄ at 150°C for 2.5 hours) . Key parameters include solvent choice (e.g., diethyl ether for extraction), reaction time, and temperature to minimize side products. Crystallization conditions (e.g., Et₂O/CHCl₃ mixtures) are critical for obtaining single crystals for X-ray diffraction . Alternative routes may employ intermolecular condensation of acetophenone derivatives, as seen in structurally similar isoquinolinones .

Q. How can the structural identity of this compound be rigorously validated?

  • Methodological Answer :

  • X-ray crystallography : Refinement using SHELXL (e.g., riding H-atom models, omission of poorly agreeing reflections like (1 1 0)) ensures accurate bond lengths and angles .
  • Spectroscopic data : Compare NMR (¹H/¹³C) and HRMS with literature values for analogous isoquinolinones (e.g., 3-acyl derivatives in ).
  • Chromatography : Purity validation via HPLC with UV detection at λ ≈ 254 nm .

Q. What preliminary biological screening models are suitable for assessing this compound’s bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity : Use breast cancer cell lines (MCF-7, MDA-MB-231) with proliferation assays (e.g., MTT) to identify IC₅₀ values .
  • Cell cycle analysis : Flow cytometry after propidium iodide staining to detect G₂/M arrest, a hallmark of isoquinolinone derivatives .
  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation assays to confirm mitochondrial pathway involvement .

Advanced Research Questions

Q. How do structural modifications of this compound influence its mechanism of action in cancer cells?

  • Methodological Answer :

  • SAR studies : Introduce substituents at the 3-position (e.g., acyl groups) to enhance apoptosis induction. Compound 4f (3-acyl derivative) showed dual inhibition of MEK/ERK and p38 MAPK pathways, linked to G₂ arrest .
  • Pyroptosis induction : Evaluate caspase-3/GSDME pathway activation via Western blotting and LDH release assays .
  • Electrophysiology : For ion channel targets (e.g., Kv1.5), use patch-clamp assays on atrial myocytes to assess IKur inhibition, as seen in related isoquinolinones .

Q. What crystallographic software and refinement strategies are optimal for resolving structural ambiguities in this compound?

  • Methodological Answer :

  • SHELX suite : Use SHELXD for phase problem resolution and SHELXL for refinement, incorporating restraints for disordered moieties .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for identifying torsional strain in the isoquinolinone ring .
  • Data validation : Check Rint and completeness (>95%) to avoid overfitting, as demonstrated in .

Q. How can computational methods guide the optimization of this compound for enhanced target selectivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with Rho-kinase (Rock-1/Rock-2) or Kv1.5 channels, leveraging structural data from and .
  • MD simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to identify residues critical for ATP-competitive inhibition .
  • QSAR models : Train on IC₅₀ data from analogs (e.g., 3-[(dimethylamino)-methyl] derivatives) to predict bioactivity .

Q. What analytical techniques resolve contradictions in reported biological activities of isoquinolinone derivatives?

  • Methodological Answer :

  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
  • Kinetic assays : Compare compound stability in serum (e.g., half-life calculations) to rule out degradation artifacts .
  • Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.